(Cyclododecylideneamino)urea
Overview
Description
(Cyclododecylideneamino)urea is an organic compound with the molecular formula C₁₃H₂₅N₃O It is a derivative of urea, characterized by the presence of a cyclododecylidene group attached to the amino group of urea
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclododecylideneamino)urea can be synthesized through the reaction of cyclododecanone with semicarbazide. The reaction typically involves the following steps:
Formation of Cyclododecanone Semicarbazone: Cyclododecanone reacts with semicarbazide hydrochloride in the presence of a base such as sodium acetate to form cyclododecanone semicarbazone.
Cyclization: The semicarbazone undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclododecylideneamino)urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield cyclododecanone and urea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions are used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products
Hydrolysis: Cyclododecanone and urea.
Substitution: Depending on the substituent introduced, various substituted urea derivatives can be formed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclododecylideneamino)urea depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone Semicarbazone: A precursor in the synthesis of (Cyclododecylideneamino)urea.
N-Substituted Ureas: Compounds with similar structural features but different substituents on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the cyclododecylidene group, which imparts distinct chemical and physical properties compared to other urea derivatives
Properties
IUPAC Name |
(cyclododecylideneamino)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-13(17)16-15-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2,(H3,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVWTOQZJQSAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NNC(=O)N)CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300154 | |
Record name | (cyclododecylideneamino)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14990-47-7 | |
Record name | NSC135138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (cyclododecylideneamino)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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